molecular formula C8H9BrINO B8246057 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine

Cat. No.: B8246057
M. Wt: 341.97 g/mol
InChI Key: DPRVXTXXJZAUBO-YFKPBYRVSA-N
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Description

3-Bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine is a heterocyclic organic compound with the molecular formula C8H9BrINO. It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, and a methoxyethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine typically involves the halogenation of a pyridine derivative. One common method is the sequential bromination and iodination of 2-[(1S)-1-methoxyethyl]pyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 3-phenyl-5-iodo-2-[(1S)-1-methoxyethyl]pyridine .

Scientific Research Applications

3-Bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrINO/c1-5(12-2)8-7(9)3-6(10)4-11-8/h3-5H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRVXTXXJZAUBO-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)I)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)I)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrINO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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